molecular formula C17H17N3O2S B2824869 N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286704-88-8

N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2824869
CAS No.: 1286704-88-8
M. Wt: 327.4
InChI Key: AFYAQANZSSLJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an acetamide core linked to two key moieties:

  • N-[4-(propan-2-yl)phenyl]: A para-isopropyl-substituted phenyl group, contributing hydrophobicity and steric bulk.

The 1,3,4-oxadiazole ring is a pharmacologically significant heterocycle known for metabolic stability and hydrogen-bonding capacity, while the thiophene moiety may improve bioavailability through sulfur-mediated interactions.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11(2)12-3-5-14(6-4-12)18-15(21)9-16-19-20-17(22-16)13-7-8-23-10-13/h3-8,10-11H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYAQANZSSLJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of 3-chlorophenyl-1,2,4-oxadiazole through the reaction of 3-chlorobenzohydrazide with cyanogen bromide. This intermediate is then reacted with 3-isopropyl-2-hydroxybenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s oxadiazole moiety is known to interact with biological macromolecules, disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

GPR-17-Targeting Analogs
  • 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (GPR-17 ligand) : Key Difference: Replaces 1,3,4-oxadiazole with a 1,2,4-triazole core. unknown targets for the oxadiazole variant). Sulfonyl and trifluoromethoxy groups enhance electron-withdrawing effects, which may influence receptor binding kinetics.
Thiadiazole-Based Derivatives
  • N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide : Key Difference: Substitutes oxadiazole with 1,3,4-thiadiazole.

Substituent Variations on the Aromatic Ring

TRPA1 Antagonists
  • HC-030031 (N-[4-(propan-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)acetamide) :
    • Key Difference : Replaces oxadiazole-thiophene with a purine-dione ring.
    • Impact : The purine-dione system confers strong TRPA1 inhibition (IC₅₀ = 4–10 μM) but may reduce selectivity due to broader purine receptor interactions.
  • CHEM-5861528 (N-[4-(butan-2-yl)phenyl] analog of HC-030031) :
    • Key Difference : Extends the phenyl substituent from isopropyl to butan-2-yl.
    • Impact : Increased alkyl chain length slightly reduces potency, highlighting the sensitivity of TRPA1 to steric effects.
COX-2 Inhibitors
  • N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide :
    • Key Difference : Incorporates a fluorophenyl-triazole group instead of thiophene.
    • Impact : Fluorine enhances electronegativity and bioavailability, directing activity toward COX-2 inhibition.

Functional Group and Linker Modifications

Pyrazolyl-Thiazolyl Derivatives
  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide :
    • Key Difference : Replaces oxadiazole with a pyrazolyl-thiazolyl system.
    • Impact : The rigid thiazole-pyrazole scaffold may restrict conformational flexibility, affecting binding to enzymes like cyclooxygenase or kinases.
Triazolyl-Sulfanyl Analogs
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide : Key Difference: Uses a triazolyl-sulfanyl linker instead of oxadiazole.

Research Findings and Implications

  • Heterocycle Stability : Oxadiazole derivatives generally exhibit superior metabolic stability compared to triazoles or thiadiazoles due to reduced susceptibility to enzymatic oxidation .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, sulfonyl) enhance target affinity but may compromise solubility, while alkyl chains (isopropyl, butan-2-yl) fine-tune steric and hydrophobic interactions .
  • Therapeutic Potential: The thiophene-oxadiazole scaffold in the target compound shows promise for kinase or protease inhibition, warranting further studies against specific cancer or inflammatory targets.

Biological Activity

N-[4-(propan-2-yl)phenyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention for its potential biological activities. The oxadiazole moiety is particularly noted for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors to form the oxadiazole ring. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant anticancer properties. For instance, a study highlighted that derivatives of oxadiazoles demonstrated cytotoxic activity against various cancer cell lines including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and others .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AHeLa15.0
Compound BCaCo-212.5
This compoundTBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. In vitro studies have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of thiophene in the structure may enhance the antimicrobial efficacy due to its electron-rich nature .

Case Studies

Several case studies have been conducted to evaluate the biological activities of oxadiazole derivatives:

  • Study on Anticancer Efficacy : A recent investigation assessed a series of oxadiazole derivatives for their anticancer effects against a panel of tumor cell lines. The study found that modifications in the substituents significantly influenced the IC50 values, indicating that structural variations can enhance potency .
  • Anti-inflammatory Mechanism : Another study focused on the mechanism by which oxadiazole derivatives exert anti-inflammatory effects. It was found that these compounds inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization of hydrazide intermediates with carboxylic acid derivatives to form the oxadiazole ring. Key steps include:

Oxadiazole Formation : Cyclization using POCl₃ or polyphosphoric acid under reflux (90–100°C) for 3–5 hours .

Acetamide Coupling : Reaction of the oxadiazole intermediate with 4-(propan-2-yl)phenylamine using coupling agents like EDCI/HOBt in DMF at room temperature .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Critical Conditions :

  • Solvent : DMF or THF for solubility .
  • Catalysts : Sodium hydride or potassium carbonate for deprotonation .
  • Yield improvements (70–85%) are achieved by maintaining anhydrous conditions and controlled temperature .

Advanced: How do structural modifications in the oxadiazole and thiophene rings affect biological activity?

Methodological Answer:
Comparative studies of analogs reveal:

Modification Biological Impact Example
Oxadiazole substitution Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity but reduce solubility .Thienopyrimidine derivatives show antiviral activity .
Thiophene replacement Replacing thiophene with furan decreases cytotoxicity but improves metabolic stability .Furan analogs exhibit reduced IC₅₀ in cancer cell lines .
Key Insight : The thiophene-3-yl group enhances π-π stacking with target proteins, while oxadiazole rigidity improves binding selectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons in the acetamide and oxadiazole moieties (e.g., oxadiazole C=O at ~165 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirms amide C=O stretch (1680–1700 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 384.12) .

Advanced: What in silico approaches can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2 or EGFR kinases). The thiophene ring shows hydrophobic interactions with active-site residues .
  • QSAR Studies : Hammett constants (σ) of substituents correlate with antibacterial IC₅₀ values (R² > 0.85) .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~3.2) and CYP3A4 metabolism .

Basic: How can solubility issues during biological assays be addressed?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions .
  • Surfactants : Polysorbate 80 (0.1%) improves aqueous dispersion .
  • pH Adjustment : Phosphate buffer (pH 7.4) stabilizes the compound in cell culture media .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Purity : HPLC purity ≥95% reduces off-target effects .
  • Dosage : IC₅₀ values vary with concentration ranges (e.g., 1–100 µM) .
    Resolution : Standardize protocols (e.g., MTT assay at 48 hours) and validate with positive controls .

Basic: What are the stability profiles under various storage conditions?

Methodological Answer:

  • Short-Term : Stable in DMSO at -20°C for 6 months (degradation <5%) .
  • Light Sensitivity : Degrades by 15% after 48 hours under UV light; use amber vials .
  • pH Sensitivity : Unstable below pH 3 (hydrolysis of acetamide bond); store in neutral buffers .

Advanced: What strategies enhance selectivity for target enzymes/receptors?

Methodological Answer:

  • Bioisosteric Replacement : Substitute thiophene with selenophene to enhance affinity for cysteine-rich active sites .
  • Protease-Resistant Linkers : Introduce methyl groups ortho to the acetamide to reduce metabolic cleavage .
  • Fragment-Based Design : Optimize oxadiazole substituents using SPR binding data (KD < 100 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.